REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9](=[O:11])[CH2:8][CH:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:6]=2[CH:18]=1.[H-].C([Al+]CC(C)C)C(C)C.CC(C[AlH]CC(C)C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(OCC)(=O)C.C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:9]([OH:11])[CH2:8][CH:7]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:6]=2[CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C(C(CC(O2)=O)C2=CC=CC=C2)C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 45-50° for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
CUSTOM
|
Details
|
by purging alternately with vacuum and nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to -21°
|
Type
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ADDITION
|
Details
|
via add funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at -20 to -25°
|
Type
|
ADDITION
|
Details
|
add
|
Type
|
ADDITION
|
Details
|
can be added in increments
|
Type
|
ADDITION
|
Details
|
is added at -20° to -25°
|
Type
|
ADDITION
|
Details
|
via add funnel
|
Type
|
STIRRING
|
Details
|
(or stirred overnight at 20-25°)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water (2×300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to 250 mL under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (500 mL) is added
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to 250 mL
|
Type
|
ADDITION
|
Details
|
The methanol addition and distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(C(CC(O2)O)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |